Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-9H,4-7H2,1-3H3 |
InChI Key |
PVDAMEANZUSJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
- Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyclopropyl group and a tert-butyl ester group, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities .
Biological Activity
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate (CAS No. 2694735-35-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features a tert-butyl ester group, a cyclopropyl moiety, and a ketone functional group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of 225.3 g/mol. Its purity is typically reported at 95%.
Research indicates that this compound acts primarily as an inhibitor of tyrosine kinase 2 (TYK2), a protein implicated in various signaling pathways related to inflammation and immune response. By inhibiting TYK2, the compound may modulate pathways associated with autoimmune diseases and certain cancers .
1. Inhibition Studies
A series of studies have demonstrated the compound's potential as a TYK2 inhibitor. For instance, it has been shown to exhibit significant inhibitory activity against TYK2 in vitro, with IC50 values indicating potent effects at low concentrations .
2. Case Studies
In one notable study, researchers synthesized several derivatives of this compound and assessed their biological activity against various cancer cell lines. The findings suggested that certain modifications to the structure could enhance the inhibitory effects on TYK2, leading to increased cytotoxicity towards tumor cells .
Comparative Analysis
To better understand the biological profile of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate | Contains cyano group | Potent TYK2 inhibitor, higher selectivity |
| Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | Methyl substitution | Moderate activity against cancer cell lines |
| Tert-butyl 3-ethyl-4-oxopyrrolidine-1,3-dicarboxylate | Dicarboxylic acid derivative | Reduced activity compared to primary compound |
This table highlights how structural variations can influence the biological activity of these compounds.
Research Applications
This compound has several applications in research:
- Medicinal Chemistry : It serves as a building block for synthesizing bioactive molecules, particularly those targeting kinase pathways.
- Organic Synthesis : The compound is used as an intermediate in creating complex organic structures.
- Biological Studies : Its role as an enzyme inhibitor makes it valuable for studying signaling pathways in various diseases.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Cyclopropylamine, thiocyanate, HCl | ~60% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 75–85% |
Basic: How is the molecular structure of this compound characterized using crystallographic techniques?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Bond lengths/angles : The cyclopropyl ring exhibits C–C bonds of ~1.50 Å and bond angles of ~60°, confirming strain .
- Conformation : The pyrrolidine ring adopts an envelope conformation, while the tert-butyl group shows steric bulk, confirmed by torsional angles .
- Data collection : Crystals are grown via slow evaporation in ethanol/dichloromethane. Diffraction data are collected at low temperatures (e.g., 100 K) to minimize disorder .
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| C–C (cyclopropyl) | 1.51 Å |
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Use of Ir(ppy)₃ in photoredox catalysis for stereocontrol (e.g., enantiomeric excess >90%) .
- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity in substitution steps .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., 0.40 mL/h flow rate) .
Q. Table 3: Optimization Variables
| Variable | Impact | Example |
|---|---|---|
| Temperature | Lower temps reduce epimerization | 0°C for Boc protection |
| Catalyst loading | 1 mol% Ir(ppy)₃ improves efficiency |
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Hybrid QM/MM modeling : Combines quantum mechanics for active sites with molecular mechanics for the bulk environment .
- Validation via spectroscopy : Compare computed IR/NMR spectra (e.g., δ 1.4 ppm for tert-butyl protons) with experimental data .
- Error analysis : Identify discrepancies in steric/electronic effects (e.g., cyclopropyl strain not fully captured in DFT) .
Basic: What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
- Ventilation : Ensure >10 air changes/hour in workspaces .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the presence of the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The cyclopropyl group:
- Electronic effects : Electron-withdrawing nature increases electrophilicity at the adjacent carbonyl carbon .
- Steric effects : Hinders backside attack in SN2 mechanisms, favoring SN1 pathways .
- Ring strain : High strain energy (27 kcal/mol) promotes ring-opening reactions under acidic conditions .
Q. Table 4: Reactivity Comparison
| Substituent | SN2 Rate (rel.) | SN1 Preference |
|---|---|---|
| Cyclopropyl | 0.5x | High |
| Methyl | 1.0x | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
